molecular formula C8H14N4 B13529125 3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole

3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole

Cat. No.: B13529125
M. Wt: 166.22 g/mol
InChI Key: YCRNGFLOPGIIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with dimethyl and pyrrolidinyl groups. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or amidine compound. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    3,5-Dimethyl-1,2,4-triazole: A similar compound with dimethyl substitutions at different positions.

    4-(Pyrrolidin-3-yl)-1,2,4-triazole: A compound with a pyrrolidinyl group attached to the triazole ring.

Uniqueness

3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it an interesting compound for further research and development.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3,4-dimethyl-5-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-6-10-11-8(12(6)2)7-3-4-9-5-7/h7,9H,3-5H2,1-2H3

InChI Key

YCRNGFLOPGIIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2CCNC2

Origin of Product

United States

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